molecular formula C13H18N2O2 B3021948 (R)-1-Cbz-3-aminomethylpyrrolidine CAS No. 1217741-18-8

(R)-1-Cbz-3-aminomethylpyrrolidine

Cat. No.: B3021948
CAS No.: 1217741-18-8
M. Wt: 234.29 g/mol
InChI Key: LVZARJOZJFAOQF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Cbz-3-aminomethylpyrrolidine is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with an aminomethyl group and a benzyloxycarbonyl (Cbz) protecting group. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cbz-3-aminomethylpyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available ®-3-aminomethylpyrrolidine.

    Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of ®-1-Cbz-3-aminomethylpyrrolidine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: ®-1-Cbz-3-aminomethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

®-1-Cbz-3-aminomethylpyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Cbz-3-aminomethylpyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby altering cellular processes.

Comparison with Similar Compounds

    ®-1-Boc-3-aminomethylpyrrolidine: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    (S)-1-Cbz-3-aminomethylpyrrolidine: The enantiomer of ®-1-Cbz-3-aminomethylpyrrolidine with opposite chirality.

    ®-1-Cbz-3-aminopyrrolidine: Lacks the aminomethyl group but retains the Cbz-protected pyrrolidine structure.

Uniqueness: ®-1-Cbz-3-aminomethylpyrrolidine is unique due to its specific chiral configuration and the presence of both the aminomethyl and Cbz groups, making it a versatile intermediate in asymmetric synthesis and drug development.

Properties

IUPAC Name

benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZARJOZJFAOQF-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363970
Record name (R)-1-Cbz-3-aminomethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217749-69-3
Record name (R)-1-Cbz-3-aminomethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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